4-ethyl-N-phenyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-phenyl-1-piperazinecarbothioamide, also known as CTDP-31, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has been studied for its ability to modulate the activity of certain neurotransmitters in the brain. In
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-phenyl-1-piperazinecarbothioamide has been studied for its potential applications in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. It has been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Wirkmechanismus
4-ethyl-N-phenyl-1-piperazinecarbothioamide acts as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the activity of DAT, 4-ethyl-N-phenyl-1-piperazinecarbothioamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopaminergic neurotransmission. This mechanism of action is similar to that of other drugs used in the treatment of depression and other mood disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-ethyl-N-phenyl-1-piperazinecarbothioamide has a dose-dependent effect on the concentration of dopamine in the brain. It has also been found to increase the levels of serotonin and norepinephrine in certain brain regions. These effects are thought to be responsible for the antidepressant and anxiolytic properties of 4-ethyl-N-phenyl-1-piperazinecarbothioamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-ethyl-N-phenyl-1-piperazinecarbothioamide is its selectivity for DAT, which reduces the risk of off-target effects. It has also been found to have a low toxicity profile in animal studies. However, its relatively low potency compared to other antidepressant drugs may limit its use in clinical settings.
Zukünftige Richtungen
Future research on 4-ethyl-N-phenyl-1-piperazinecarbothioamide could focus on improving its potency and selectivity for DAT, as well as exploring its potential applications in the treatment of other neurological disorders. Additionally, studies could investigate the long-term effects of 4-ethyl-N-phenyl-1-piperazinecarbothioamide on neurotransmitter systems and behavior. Overall, 4-ethyl-N-phenyl-1-piperazinecarbothioamide shows promise as a potential therapeutic agent for mood disorders, and further research could lead to the development of new treatments with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 4-ethyl-N-phenyl-1-piperazinecarbothioamide involves several steps, including the reaction of 4-ethyl-N-phenylpiperazine with carbon disulfide to form 4-ethyl-N-phenylpiperazine-1-carbodithioate. This intermediate is then reacted with thionyl chloride to form 4-ethyl-N-phenyl-1-piperazinecarbothioamide. The final product is obtained through purification and crystallization.
Eigenschaften
IUPAC Name |
4-ethyl-N-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-2-15-8-10-16(11-9-15)13(17)14-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFMQKJHWHYJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-phenylpiperazine-1-carbothioamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.